molecular formula C13H15ClN2 B7765365 1,2,3,4-tetrahydroacridin-9-ylazanium;chloride

1,2,3,4-tetrahydroacridin-9-ylazanium;chloride

Cat. No.: B7765365
M. Wt: 234.72 g/mol
InChI Key: ZUFVXZVXEJHHBN-UHFFFAOYSA-N
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Description

Compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” is a chemical substance registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method .

Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves continuous-flow analysis methods. This technique is applicable to both manufactured and unmanufactured forms of the compound .

Chemical Reactions Analysis

Types of Reactions: Compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its structural elucidation and characterization.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated hydrocarbons and alkylating agents are typical reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in its reactivity and applications.

    Compound B: Known for its distinct biological activity and therapeutic potential.

    Compound C: Used in similar industrial processes but has different chemical properties.

Uniqueness: Compound “1,2,3,4-tetrahydroacridin-9-ylazanium;chloride” stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications. Its versatility makes it a valuable compound in various scientific fields .

Properties

IUPAC Name

1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVXZVXEJHHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Reactant of Route 2
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Reactant of Route 3
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Reactant of Route 4
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Reactant of Route 5
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride
Reactant of Route 6
1,2,3,4-tetrahydroacridin-9-ylazanium;chloride

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